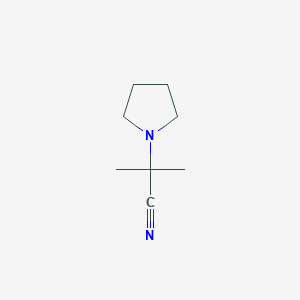

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

Description

Contextual Overview of Nitrile and Pyrrolidine (B122466) Structural Motifs in Chemical Science

The nitrile and pyrrolidine moieties are fundamental building blocks in the landscape of chemical science, each imparting unique and valuable properties to a molecule.

The nitrile group (-C≡N) is a versatile functional group characterized by a triple bond between a carbon and a nitrogen atom. nih.govmdpi.com This group is linear, highly polar, and possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. mdpi.com Nitriles are crucial intermediates in organic synthesis, readily undergoing transformations into a variety of other functional groups, including amines, carboxylic acids, and amides. researchgate.netpharmablock.com Their polarity leads to strong intermolecular dipole-dipole attractions, resulting in higher boiling points compared to nonpolar molecules of similar size. mdpi.com The nitrile group is a key component in numerous commercially important materials, such as nitrile rubber and polyacrylonitrile. pharmablock.com

The pyrrolidine ring is a five-membered, nitrogen-containing saturated heterocycle. researchgate.netnih.gov This structural motif is prevalent in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. mdpi.comresearchgate.netnih.gov In medicinal chemistry, the pyrrolidine scaffold is highly valued for several reasons. nih.govresearchgate.net Its non-planar, puckered structure provides three-dimensional complexity, which is advantageous for specific binding to biological targets. nih.govresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted, as a hydrogen bond donor, enhancing aqueous solubility and other pharmacokinetic properties. pharmablock.com Consequently, the pyrrolidine ring is a constituent of numerous FDA-approved drugs, demonstrating its importance in the development of new therapeutic agents. pharmablock.comnih.gov

Significance of the 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile Scaffold in Synthetic and Biological Research

The specific scaffold of this compound belongs to the class of compounds known as α-aminonitriles. These molecules are characterized by having an amino group and a nitrile group attached to the same carbon atom. uni-mainz.de α-Aminonitriles are of profound importance as they serve as direct precursors to α-amino acids, the fundamental building blocks of proteins. mdpi.comresearchgate.net

The significance of the this compound structure lies in its potential as a versatile intermediate in both synthetic and biological research. researchgate.net The α-aminonitrile moiety is found in the structure of various alkaloids and serves as a key fragment in the development of new drugs, including anti-hyperglycemic agents. researchgate.net Research has demonstrated that α-aminonitriles possess a range of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.net

Evolution of Research Trajectories Pertaining to Chemically Related Structures

The research trajectory for structures related to this compound has evolved significantly over time, driven by advances in synthetic methodology and a deeper understanding of their biological relevance.

The foundational method for synthesizing α-aminonitriles is the Strecker reaction , first reported in 1850. acs.org This one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source remains one of the most effective methods for preparing these compounds. mdpi.comresearchgate.net Over the decades, research has focused on developing more efficient and selective variations of this reaction. A major advancement has been the advent of organocatalysis, which uses small, metal-free organic molecules to catalyze the reaction. mdpi.comresearchgate.net This approach is considered more environmentally benign and is highly suitable for the pharmaceutical industry. mdpi.com More recent developments include cross-dehydrogenative coupling (CDC) reactions, which allow for the formation of α-aminonitriles by directly cyanating tertiary amines. researchgate.net

Simultaneously, the exploration of pyrrolidine derivatives in drug discovery has expanded dramatically. nih.gov Initially identified in natural alkaloids, the pyrrolidine scaffold is now a privileged structure in medicinal chemistry. mdpi.comnih.gov The evolution of research has seen the synthesis of vast libraries of pyrrolidine-containing compounds to probe structure-activity relationships (SAR). nih.gov For instance, derivatives like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serve as key intermediates for producing dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, used in the treatment of diabetes. beilstein-journals.org The continuous development of stereoselective synthesis methods for pyrrolidine precursors is a major focus, enabling the creation of complex and potent drug candidates. mdpi.com

Interdisciplinary Research Landscape and Foundational Principles

The study of compounds like this compound exists within a rich interdisciplinary landscape, drawing on principles from organic chemistry, medicinal chemistry, pharmacology, and even prebiotic chemistry.

The foundational principle for the synthesis of this class of compounds is the Strecker reaction . acs.org This multi-component reaction is a cornerstone of organic chemistry, providing a straightforward route to α-aminonitriles. researchgate.net The versatility of these intermediates makes them valuable building blocks for creating a wide array of more complex molecules, including N-heterocycles. uni-mainz.de

From a medicinal chemistry and pharmacology perspective, the interest lies in the biological activities of α-aminonitriles and their derivatives. researchgate.net Research in this area involves synthesizing libraries of related compounds and screening them for therapeutic potential against various diseases, including cancer, microbial infections, and metabolic disorders like diabetes. nih.govresearchgate.net

Interestingly, α-aminonitriles are also relevant in the field of prebiotic chemistry . They are considered plausible precursors to amino acids on early Earth, potentially forming from simple molecules like methane, ammonia, and hydrogen cyanide through processes such as electrical discharges. researchgate.net This places the study of α-aminonitriles at the heart of questions about the chemical origins of life.

The convergence of these fields highlights the central role of α-aminonitrile scaffolds. The development of sustainable and efficient synthetic methods in organic chemistry directly enables the exploration of their biological functions in pharmacology and their potential role in the origins of life. researchgate.netuni-mainz.de

Data Tables

Table 1: Physicochemical Properties of Related Compounds This table presents data for structurally related compounds to provide context for the properties of the subject molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrrolidine | C₄H₉N | 71.12 | Cyclic secondary amine, basic. researchgate.net |

| N-Methylpyrrolidone | C₅H₉NO | 99.13 | Polar aprotic solvent, lactam. nih.gov |

| Ethanenitrile (Acetonitrile) | CH₃CN | 41.05 | Simple nitrile, polar aprotic solvent. mdpi.com |

| 3-[2-(Hydroxymethyl)pyrrolidin-1-yl]propanenitrile | C₈H₁₄N₂O | 154.21 | Contains hydroxyl and nitrile groups. nih.gov |

Table 2: Key Synthetic Reactions This table outlines the primary synthetic routes relevant to the compound class.

| Reaction Name | Description | Reactants | Product Class |

| Strecker Reaction | A one-pot, three-component condensation reaction. | Aldehyde/Ketone, Amine, Cyanide Source (e.g., HCN, KCN, TMSCN) | α-Aminonitrile |

| Cross-Dehydrogenative Coupling (CDC) | Direct cyanation of a C-H bond adjacent to a nitrogen atom. | Tertiary Amine, Cyanide Source, Oxidant | α-Aminonitrile |

| Reduction of Nitriles | Conversion of the nitrile group to a primary amine. | Nitrile, Reducing Agent (e.g., LiAlH₄) | Primary Amine |

| Hydrolysis of Nitriles | Conversion of the nitrile group to a carboxylic acid. | Nitrile, Water, Acid or Base Catalyst | Carboxylic Acid |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGMWCUXIGSRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502933 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35666-79-6 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile and Structural Analogs

The construction of the this compound scaffold and its analogs can be achieved through various synthetic methodologies. A primary and straightforward approach involves the Strecker reaction, a three-component condensation of a ketone (acetone), an amine (pyrrolidine), and a cyanide source. acs.orgmdpi.com This method is valued for its efficiency in assembling α-amino nitriles. acs.org

Another versatile method for creating functionalized pyrrolidine (B122466) rings, which are structural analogs, is through the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. nih.govacs.org This process facilitates the construction of functionalized 2,4-disubstituted pyrrolidines via a 5-endo-trig cyclization. nih.govacs.org The pyrrolidine ring system is a common feature in many biologically significant compounds, making its synthesis a key focus in organic chemistry. google.com

Furthermore, the synthesis of related pyrrolidine structures can be achieved through methods such as the ring-opening of oxazolidines with acetone (B3395972) cyanohydrin, which provides a pathway to 2-((2-hydroxyethyl)amino)acetonitriles. researchgate.net Additionally, donor-acceptor cyclopropanes can react with anilines or benzylamines to form 1,5-substituted pyrrolidin-2-ones. mdpi.com

Table 1: Selected Synthetic Routes to Pyrrolidine-Containing Nitriles and Analogs

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| N-allylic substituted α-amino nitriles | Phosphine (B1218219) catalyst (e.g., PBu₃) | Functionalized 2,4-disubstituted pyrrolidines | nih.gov, acs.org |

| Acetone, Pyrrolidine, Cyanide source | (Strecker Reaction) | This compound | acs.org, mdpi.com |

| Oxazolidines | Acetone cyanohydrin | 2-((2-hydroxyethyl)amino)acetonitriles | researchgate.net |

| Donor-Acceptor Cyclopropanes | Anilines/Benzylamines, Lewis Acid (e.g., Y(OTf)₃) | 1,5-Substituted pyrrolidin-2-ones | mdpi.com |

| Methyl 6-methylnicotinate, Vinylpyrrolidone | Sodium tert-butoxide, Toluene | 1-methyl-3-(6-methyl-nicotinoyl)-2-Vinylpyrrolidone salt | patsnap.com |

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods for chiral pyrrolidine derivatives. nih.gov Asymmetric synthesis, a reaction that produces stereoisomeric products in unequal amounts, is a key strategy in this endeavor. iupac.org

One notable approach involves the catalytic asymmetric hydrogenation of a racemic disubstituted β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex. researchgate.net This method has been successfully employed in the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. researchgate.netnih.govacs.org The reaction yields a β-hydroxy amide with high diastereoselectivity and enantioselectivity. nih.govacs.org

Chiral pyrrolidines are not only synthetic targets but also serve as effective organocatalysts in various chemical transformations. nih.gov The development of novel pyrrolidine-based chiral organocatalysts is an active area of research, with structures derived from proline and 4-hydroxyproline (B1632879) showing significant promise. nih.gov For instance, bifunctional organocatalysts containing a pyrrolidinyl-camphor moiety have been designed to synergistically activate both nucleophilic and electrophilic partners. nih.gov The stereochemical outcome of these reactions is often dictated by the configuration of the prolyl unit within the catalyst. nih.gov

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving an asymmetric allylic alkylation to establish the stereogenic quaternary center, followed by a stereoretentive ring contraction. nih.gov

Table 2: Examples of Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

| Substrate | Catalyst/Reagent | Key Transformation | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Racemic disubstituted β-keto-γ-lactam | Chiral DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | β-hydroxy amide | de 98%, ee >99% | nih.gov, researchgate.net, acs.org |

| N-Boc pyrrolidine | Sparteine, 1-pyrrolidine-carbonyl chloride | Asymmetric Functionalization | (R)-2[(pyrrolidin-1-yl)methyl] pyrrolidine | 85% ee | york.ac.uk |

| Benzyloxy imide | Pd(OAc)₂, (S)-(CF₃)₃-t-BuPHOX | Asymmetric Allylic Alkylation | Chiral 2,2-disubstituted pyrrolidine precursor | 92% ee | nih.gov |

| δ-amino β-ketoesters | Metal carbenoid | Cyclization | 5-substituted 3-oxo prolines | Asymmetric | nih.gov |

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of these syntheses. For instance, in the phosphine-catalyzed intramolecular Michael reaction, various solvents and catalyst loadings have been investigated. acs.org It was found that using 10 mol % of the catalyst at a higher temperature of 30 °C could drive the reaction to completion, whereas lower temperatures or different solvents resulted in incomplete conversion or no product formation. acs.org

For the Strecker reaction, several factors can be optimized, including the choice of cyanide source (e.g., HCN, NaCN, TMSCN), reaction temperature, and the use of catalysts like Lewis acids. numberanalytics.com Continuous flow conditions have also been explored to improve the safety and efficiency of the Strecker reaction. numberanalytics.com In a study on an asymmetric Strecker reaction in a flow system, solvent screening revealed that dichloromethane (B109758) was a suitable solvent, and increasing the equivalents of the cyanide source improved the reaction outcome. researchgate.net

Table 3: Optimization of Reaction Conditions for Pyrrolidine Synthesis

| Reaction Type | Variable | Conditions Tested | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|---|

| Phosphine-catalyzed cyclization | Catalyst Loading | 5 mol %, 10 mol % | 10 mol % | Improved conversion | acs.org |

| Phosphine-catalyzed cyclization | Temperature | 0 °C, 30 °C | 30 °C | Drove reaction to completion | acs.org |

| Asymmetric Strecker (Flow) | Solvent | DCE, DCM, EtOAc, CPME | DCM | Good conversion and enantioselectivity | researchgate.net |

| Strecker Reaction | Cyanide Source | HCN, NaCN, TMSCN | Varies by substrate | Affects reaction rate and yield | numberanalytics.com |

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. The synthesis of α-aminonitriles via the Strecker reaction is generally accepted to proceed through the initial formation of an imine from the aldehyde or ketone and the amine. mdpi.com This is followed by the nucleophilic attack of a cyanide ion on the imine to form the α-aminonitrile. mdpi.com

In the context of cyanohydrin formation, which is a related reaction, the cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated to yield the cyanohydrin. libretexts.org The reaction is typically base-catalyzed to generate the nucleophilic cyanide ion. unizin.org The use of acetone cyanohydrin can serve as a source of the cyanide anion for such reactions. researchgate.net

For the phosphine-catalyzed intramolecular Michael reaction, the mechanism involves the nucleophilic phosphine catalyst adding to the N-allylic substituted α-amino nitrile, which initiates the cyclization process to form the pyrrolidine ring. nih.govacs.org

Mechanistic studies of copper(II)-promoted intramolecular alkene carboamination reactions for the synthesis of 2,5-disubstituted pyrrolidines have revealed a pathway involving a primary carbon radical intermediate. nih.gov The stereoselectivity of these reactions is influenced by conformational factors in the transition state. nih.gov

Chemical Reactivity and Derivatization Pathways of the Propanenitrile Moiety

The propanenitrile moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. nih.govacs.orgresearchgate.net

While the nitrile group itself is not typically a leaving group for direct nucleophilic substitution at the α-carbon, the pyrrolidine ring can be involved in such reactions. For instance, a highly efficient SN2 substitution reaction has been utilized in the synthesis of a chiral diamine, where a mesylate leaving group on a pyrrolidine precursor was displaced by methylamine (B109427) with inversion of configuration. nih.govacs.org This highlights the utility of nucleophilic substitution in modifying the pyrrolidine scaffold.

The α-amino nitrile structure is a versatile intermediate in synthetic chemistry, partly due to the anion-stabilizing capacity of the cyano group. acs.org This allows for deprotonation at the α-position, and the resulting anion can participate in nucleophilic addition reactions. acs.org

The nitrile group is readily transformed into other functional groups through hydrolysis and reduction. researchgate.netlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgopenochem.org This transformation proceeds through an amide intermediate. researchgate.net For example, cyanohydrins can be heated with aqueous acid to hydrolyze the nitrile group to a carboxylic acid, forming α-hydroxy acids. unizin.orgopenochem.org This provides a method for converting a ketone or aldehyde into a carboxylic acid derivative. unizin.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition leads to a dianion, which is then protonated upon workup to give the primary amine. libretexts.org For instance, the reduction of an N-heterocyclic α-amino nitrile with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) can lead to a decyanation product, yielding the corresponding pyrrolidine. acs.org

Table 4: Chemical Transformations of the Nitrile Group

| Reaction Type | Reagent | Functional Group Transformation | Product Type | Reference |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺, heat | Nitrile to Carboxylic Acid | Carboxylic Acid | libretexts.org, openochem.org |

| Reduction | LiAlH₄, then H₂O | Nitrile to Primary Amine | Primary Amine | libretexts.org |

| Reduction | NaBH₄, EtOH | Decyanation | Pyrrolidine | acs.org |

| Reduction | DIBAL-H, then H₃O⁺ | Nitrile to Aldehyde | Aldehyde | libretexts.org |

Michael Addition Chemistry in the Context of Propanenitrile Synthesis

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). In the synthesis of propanenitrile derivatives, this methodology is particularly potent when α,β-unsaturated nitriles, such as acrylonitrile (B1666552), serve as the Michael acceptor.

The addition of a carbon nucleophile to an activated alkene is a powerful strategy for creating complex structures. nih.gov For instance, the Knoevenagel condensation of phenylacetonitrile (B145931) with an appropriate aldehyde can yield a substituted acrylonitrile derivative. This product can then undergo a Michael addition with another molecule of phenylacetonitrile, resulting in the formation of a diphenylpentanedinitrile structure. researchgate.net This demonstrates how the propanenitrile backbone can be elaborated through a sequence involving Michael addition chemistry. researchgate.net

Modern advancements in this area frequently employ organocatalysis to achieve high levels of stereoselectivity. Asymmetric Michael addition has become a key strategy for producing chiral intermediates that can be converted into β-substituted γ-aminobutyric acid (GABA) derivatives, a class of compounds with significant neurological activity. mdpi.com Catalytic systems, such as those based on thiourea (B124793) or diphenylprolinol silyl (B83357) ether, can facilitate the enantioselective addition of nucleophiles like diethyl malonate or even simple aldehydes to nitroalkenes, which are precursors to the desired nitrile or other functional groups. mdpi.com Another important route involves the conjugate addition of cyanide itself to α,β-unsaturated systems. The Michael addition of diethylaluminum cyanide to α,β-unsaturated carbonyl compounds bearing a chiral auxiliary is a practical method for the asymmetric synthesis of precursors to biologically active molecules. mdpi.com

The reaction conditions and catalysts for these additions are diverse and tailored to the specific substrates. Research has shown that reactions can be carried out under various conditions, including solvent-free environments, which can enhance efficiency and enantioselectivity. mdpi.com

Table 1: Examples of Michael Addition in Nitrile Synthesis

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Phenylacetonitrile | 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile | Piperidine (B6355638) | Diphenylpentanedinitrile derivative | researchgate.net |

| Diethyl malonate | (E)-4-methyl-1-nitro-1-pentene | (R,R)-Thiourea catalyst, solvent-free | Nitro ester (precursor to chiral lactam) | mdpi.com |

| Acetaldehyde | (E)-4-chloro-β-nitrostyrene | (S)-Diphenylprolinol silyl ether | γ-Nitroaldehyde (precursor to (R)-Baclofen) | mdpi.com |

| Diethylaluminum cyanide | α,β-Unsaturated N-acyloxazolidinone | Chiral auxiliary | Chiral β-cyanocarbonyl compound | mdpi.com |

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of a chemical compound in organic synthesis is often measured by its ability to serve as a reliable building block for more elaborate structures. This compound, containing both the versatile nitrile group and the pharmaceutically relevant pyrrolidine scaffold, is positioned as a valuable synthetic intermediate. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a significant advantage in designing molecules that interact with biological targets like proteins. researchgate.net

The presence of the pyrrolidine nucleus in numerous FDA-approved drugs highlights its importance. nih.gov The strategic incorporation of this ring system via intermediates like this compound can be a key step in the synthesis of novel compounds. Structurally related compounds, such as 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, have been identified as important intermediates in the synthesis of antihistaminic agents, underscoring the value of this type of substituted pyrrolidine motif. nih.gov

Multi-step synthesis is the deliberate construction of a complex target molecule through a sequence of chemical reactions. The efficiency of such a sequence is greatly enhanced by the use of pre-formed building blocks that introduce significant structural complexity in a single step. Modern synthetic strategies, including automated flow chemistry, rely on the ability to link individual reactions seamlessly, transforming simple starting materials into complex products. syrris.jp

In this paradigm, a molecule like this compound serves as a compact and versatile building block. It possesses several key features for multi-step synthesis:

The Nitrile Group: This functional group is a synthetic linchpin, capable of being transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a ketone through reaction with organometallic reagents. This versatility allows chemists to introduce new functionalities onto the quaternary carbon center late in a synthetic sequence.

The Quaternary Center: The gem-dimethyl group attached to the α-carbon provides steric bulk and a fixed stereochemical environment, which can be crucial for directing subsequent reactions or for locking the molecule into a specific conformation.

The synthesis of complex natural products and other intricate molecular architectures often requires the strategic assembly of such building blocks. syrris.jpflinders.edu.au The use of an intermediate like this compound allows for the direct installation of the α,α-disubstituted α-amino acid scaffold, a common motif in complex molecules.

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, valued for its favorable physicochemical properties and its ability to act as a versatile scaffold for drug candidates. nih.govnih.gov Its derivatives have been explored for a wide range of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate due to different binding interactions with enantioselective proteins. researchgate.net

Given the established importance of the pyrrolidine scaffold, this compound is a logical starting point for the synthesis of new, potentially bioactive molecules. The nitrile group can be chemically manipulated to generate a library of derivatives while retaining the core pyrrolidine structure. For example, reduction of the nitrile to an amine would yield a diamine, a common ligand type in coordination chemistry and a feature in various bioactive compounds. Hydrolysis to a carboxylic acid would produce an α,α-disubstituted α-amino acid, a class of non-natural amino acids used to create peptides with enhanced stability and novel biological properties.

The synthesis of β-substituted GABA derivatives, an important class of neurological drugs, often proceeds through intermediates that can be generated via Michael additions. mdpi.com The strategic use of pyrrolidine-containing building blocks in these synthetic pathways can lead to novel GABA analogues and other biologically active scaffolds. mdpi.com The combination of the proven pyrrolidine scaffold with the synthetic flexibility of the nitrile group makes this compound a promising precursor for discovery chemistry programs aimed at generating novel molecular entities with therapeutic potential.

Advanced Spectroscopic and Analytical Characterization in Research Settings

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile reveals distinct signals corresponding to each unique proton environment. The integration of these signals confirms the number of protons in each environment, while the chemical shift (δ) and splitting patterns (multiplicity) provide clues about their electronic environment and neighboring protons.

Similarly, Carbon-13 (¹³C) NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., alkyl, quaternary, nitrile).

Predicted NMR data based on analogous structures:

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C(CH₃)₂ | ~1.5 | Singlet (s) | ~25 |

| -CH₂-CH₂- (Pyrrolidine β-carbons) | ~1.8 | Multiplet (m) | ~24 |

| N-CH₂- (Pyrrolidine α-carbons) | ~2.6 | Multiplet (m) | ~50 |

| C(CH₃)₂ | - | - | ~60 |

| C≡N | - | - | ~122 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are utilized. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. A COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between proton and carbon atoms, respectively, confirming the link between the pyrrolidine (B122466) ring and the quaternary carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (138.21 g/mol ). cymitquimica.com

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. A key fragmentation pathway for α-aminonitriles involves the loss of the cyanide radical (•CN) or cleavage alpha to the nitrogen atom. The most stable fragment often forms the base peak in the spectrum.

Expected Fragmentation Data:

| m/z | Proposed Fragment Structure | Significance |

|---|---|---|

| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of a methyl group |

| 112 | [M - CN]⁺ | Loss of the nitrile group |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |

| 68 | [C₅H₈]⁺ | Fragment from the isopropylnitrile moiety |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for verifying the purity of this compound and for its quantification in research samples. A validated HPLC method, typically employing a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), can effectively separate the target compound from any impurities or starting materials. The compound's purity is determined by the relative area of its peak in the chromatogram.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While no public crystal structure for this compound is available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). This data is invaluable for understanding steric interactions and intermolecular forces. For a related compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, X-ray analysis revealed a monoclinic crystal system and an envelope conformation for the five-membered ring. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peak would be for the nitrile (C≡N) functional group. This stretching vibration typically appears as a sharp, medium-intensity band in the spectrum. Other key absorptions would include C-H stretching and bending vibrations for the alkyl groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850-2960 |

| Nitrile (C≡N) | Stretching | 2200-2250 |

| Alkyl C-H | Bending | 1370-1470 |

| C-N | Stretching | 1020-1250 |

Molecular Mechanisms and Pre Clinical Biological Research

Investigation of Molecular Interactions with Biological Macromolecules (In Vitro Studies)

In vitro studies are fundamental to understanding the direct interactions of a compound with isolated biological components such as enzymes and receptors. These studies for 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile and its analogs have provided initial insights into their mechanisms of action.

Research has explored the role of related α-aminonitrile compounds as inhibitors of specific enzymes. For instance, studies on Cathepsin K, an enzyme implicated in bone resorption, have utilized α-aminonitriles as a core structure for developing potent inhibitors. While not directly this compound, a study on α-substituted nitrile-based inhibitors revealed that the nitrile group is crucial for interacting with the cysteine protease active site of Cathepsin K. The mechanism often involves the reversible, covalent interaction of the nitrile with the active site cysteine (Cys25).

The design of these inhibitors often involves modifying the substituents attached to the α-carbon. For example, replacing the pyrrolidine (B122466) ring with other cyclic amines or modifying the methyl groups would be a standard approach to optimize inhibitory activity and selectivity. Kinetic analyses of such compounds typically determine the inhibition constant (Ki) to quantify their potency.

The pyrrolidine moiety is a common feature in many compounds designed to interact with various receptors, particularly those in the central nervous system. While specific binding data for this compound itself is not extensively documented in publicly available research, the broader class of pyrrolidine-containing compounds has been widely studied. For example, derivatives of 4-aminomethyl-pyrrolidin-2-ones have been synthesized and evaluated for their binding affinity to GABA receptors. In such studies, radioligand binding assays are employed to determine the affinity (often expressed as Ki or IC50 values) of the test compounds for the receptor. These studies help to ascertain whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. By systematically altering parts of the molecule, researchers can identify which functional groups are essential for activity.

For the broader class of α-aminonitriles, SAR studies have provided significant insights. Research into inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, has shown that aminonitriles containing a pyrrolidine ring can exhibit potent inhibitory activity. In one such study, modifications were made to the pyrrolidine ring, including substitution at various positions. It was found that the stereochemistry and the nature of the substituents on the pyrrolidine ring had a profound impact on the inhibitory potency against DPP-IV.

Another study focused on developing selective inhibitors for a range of dipeptidyl peptidases (DPPs). This research highlighted that small modifications to the pyrrolidine group, or its replacement with other cyclic amines like piperidine (B6355638) or azetidine, could drastically alter the selectivity and potency of the resulting α-aminonitrile inhibitors. For instance, the introduction of a cyano group on the pyrrolidine ring was found to enhance potency for certain DPPs.

Table 1: Impact of Structural Modifications on DPP-IV Inhibition This table is a representative example based on findings for related α-aminonitrile compounds.

| Modification to Pyrrolidine Ring | Change in DPP-IV Inhibitory Activity (IC50) | Reference |

| Unsubstituted Pyrrolidine | Baseline Activity | |

| Addition of Cyano Group | Increased Potency | |

| Addition of Hydroxyl Group | Variable, dependent on position | |

| Replacement with Azetidine | Decreased Potency | |

| Replacement with Piperidine | Decreased Potency |

The key pharmacophoric features of α-aminonitrile inhibitors generally include the nitrile group and the amino group (in this case, the pyrrolidine nitrogen). The nitrile group often acts as a key interacting element, forming a covalent but reversible bond with the catalytic residue of the target enzyme, such as a cysteine or serine. The pyrrolidine ring typically occupies a hydrophobic pocket within the active site, and its orientation and substitution pattern are critical for achieving high affinity and selectivity.

Computational modeling and X-ray crystallography of related inhibitors bound to their target enzymes have helped to visualize these interactions. For DPP-IV inhibitors, the pyrrolidine ring fits into the S1 pocket of the enzyme, while the nitrile group interacts with the catalytic triad. For Cathepsin K inhibitors, the nitrile group targets the Cys25 residue in the active site.

Design and Synthesis of Analogs for Mechanistic Probing and Target Validation

The synthesis of analogs is a cornerstone of medicinal chemistry research, used to confirm the mechanism of action and validate the biological target. For α-aminonitriles, analogs are often designed to probe the importance of the nitrile group. For instance, replacing the nitrile (-CN) with a non-reactive group like a methyl (-CH3) or a ketone (-C(O)CH3) would be expected to abolish the inhibitory activity if the mechanism involves covalent interaction with the enzyme's active site.

In the context of developing Cathepsin K inhibitors, a variety of α-aminonitriles were synthesized with different substituents on the nitrogen and the α-carbon to explore the binding pocket and optimize potency. These analogs, with systematic variations in their structure, allow researchers to map the active site of the target enzyme and confirm that the observed biological effect is indeed due to the inhibition of that specific target.

No Publicly Available Research Found for this compound in Cellular and In Vitro Mechanistic Studies

Following an extensive and thorough search of scientific databases and literature, no publicly available research was identified detailing the use of the chemical compound This compound in cellular and in vitro assays for mechanistic biological investigations.

Searches were conducted using the compound's chemical name and its CAS Registry Number (103989-70-2) across a wide range of scientific and patent databases. The investigation aimed to uncover studies related to the development and application of cellular and in vitro assays designed to elucidate the molecular mechanisms of this specific compound.

Despite these comprehensive efforts, the scientific literature does not appear to contain any data, research findings, or discussions pertaining to the biological activity or mechanistic evaluation of this compound within the specified scope. The absence of such information prevents the creation of a detailed and scientifically accurate article as requested. It is possible that this compound is a synthetic intermediate, has not been subjected to biological testing, or that any research conducted remains unpublished.

Therefore, the section on "," specifically subsection "5.4. Cellular and In Vitro Assay Development for Mechanistic Biological Investigations," cannot be developed. There are no research findings to report or data tables to generate on this topic for the specified compound.

Future Research Directions and Unresolved Challenges

Innovation in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthesis methods is a cornerstone of modern chemistry. For 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile, a significant area of future research lies in the innovation of green chemistry approaches for its synthesis. Currently, detailed synthesis routes in peer-reviewed literature are scarce, presenting an opportunity for pioneering work.

Future research should focus on the following:

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving the pyrrolidine (B122466) or other structural fragments from biomass or other renewable sources.

Catalysis: The exploration of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could lead to more efficient and selective reactions under milder conditions. For instance, processes for producing related compounds like N-methylpyrrolidine have been developed using water as a solvent and simple catalysts, which could serve as an inspiration.

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative table of potential synthesis strategies is presented below, highlighting the advantages of a green chemistry approach.

| Synthesis Parameter | Traditional Approach (Hypothetical) | Green Chemistry Approach (Proposed) |

| Solvent | Dichloromethane (B109758), Toluene | Water, Ethanol (B145695), Supercritical CO2 |

| Catalyst | Stoichiometric strong bases | Catalytic amounts of reusable catalysts |

| Energy Input | High temperature reflux | Lower temperature, microwave-assisted |

| Waste Products | Organic solvents, salt byproducts | Minimal, biodegradable waste |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The biological activity of this compound is another domain ripe for discovery. While no specific biological targets have been identified for this compound, the pyrrolidine motif is present in numerous biologically active molecules. For example, derivatives of similar structures have been investigated as inhibitors of enzymes like Flt3 and the PI3K/mTOR signaling pathway, which are crucial in cancer progression. researchgate.netsigmaaldrich.com

Future research in this area should involve:

High-Throughput Screening: Employing large-scale screening assays to test the compound against a wide array of biological targets, including kinases, G-protein coupled receptors, and ion channels.

Mechanism of Action Studies: Should any biological activity be identified, detailed studies to elucidate the precise mechanism by which the compound exerts its effects will be crucial. This would involve techniques such as enzymology, cell-based assays, and structural biology.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to understand how structural modifications impact its biological activity.

The following table outlines a potential research workflow for discovering the biological function of this compound.

| Research Phase | Key Activities | Potential Outcomes |

| Phase 1: Target Identification | High-throughput screening, in silico target prediction | Identification of potential protein targets |

| Phase 2: Hit Validation | Dose-response studies, secondary assays | Confirmation of biological activity and potency |

| Phase 3: Mechanism of Action | Enzymatic assays, cellular pathway analysis | Understanding of how the compound works at a molecular level |

| Phase 4: Lead Optimization | Synthesis of analogues, SAR studies | Development of more potent and selective compounds |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For a compound with limited empirical data like this compound, these computational tools offer a powerful approach to predict its properties and guide future experimental work. nih.gov

Key applications of AI and ML in this context include:

Property Prediction: Training ML models on large chemical datasets to predict various physicochemical and biological properties of the compound, such as solubility, toxicity, and potential for bioactivity.

De Novo Design: Utilizing generative AI models to design novel analogues of this compound with optimized properties for specific applications.

Synthesis Planning: Employing retrosynthesis algorithms to propose novel and efficient synthetic routes, potentially uncovering pathways that are not immediately obvious to human chemists.

The integration of AI can significantly accelerate the research and development cycle, as illustrated in the table below.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. | Prioritization of which analogues to synthesize and test. |

| Generative Models | Algorithms that can generate novel molecular structures with desired properties. | Discovery of new lead compounds with improved efficacy and safety. |

| Predictive Toxicology | In silico models to forecast potential adverse effects, reducing the need for extensive animal testing. | Early identification of potential safety issues. |

Development of Advanced Analytical Platforms for In Situ Reaction Monitoring

To optimize the synthesis of this compound, particularly when exploring novel green chemistry routes, the development of advanced analytical platforms for real-time, in situ reaction monitoring is essential. Such platforms provide immediate feedback on reaction kinetics, yield, and the formation of byproducts.

Future research should focus on:

Spectroscopic Techniques: Implementing in-line spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress without the need for sampling.

Process Analytical Technology (PAT): Integrating these analytical techniques into a PAT framework to enable automated process control and optimization.

Miniaturization and Microfluidics: Developing microfluidic reactor systems with integrated sensors for high-throughput reaction screening and optimization on a small scale.

The benefits of in situ monitoring are summarized in the following table.

| Analytical Approach | Advantages | Challenges for this compound |

| Offline Analysis (e.g., GC-MS, HPLC) | High accuracy and sensitivity | Time-consuming, provides delayed information |

| In Situ Spectroscopy (e.g., FTIR, Raman) | Real-time data, non-invasive | Signal overlap, requires chemometric data analysis |

| Integrated PAT System | Automated control, improved consistency | High initial setup cost, requires specialized expertise |

Bridging Fundamental Chemical Research with Emerging Biotechnological Applications

A key challenge and opportunity for this compound is to bridge fundamental chemical research with tangible biotechnological applications. Based on the chemical motifs present in the molecule, several potential applications can be envisioned that warrant further investigation.

Potential biotechnological applications to be explored:

Pharmaceuticals: As mentioned, the pyrrolidine scaffold is a common feature in many drugs. Investigating the potential of this compound and its derivatives as therapeutic agents, for instance in oncology or neuroscience, is a promising avenue. The potential inhibition of pathways like PI3K/mTOR could be a starting point for such explorations. researchgate.net

Agrochemicals: The nitrile group is present in some pesticides and herbicides. Screening for such activity could uncover applications in agriculture.

Biomaterials: The compound could serve as a monomer or a building block for the synthesis of novel polymers with specific properties for biomedical applications, such as drug delivery systems or biocompatible coatings.

The pathway from fundamental research to a potential biotechnological product is a long and complex one, as outlined below.

| Stage | Focus | Key Questions to Address |

| Discovery | Fundamental chemical synthesis and characterization | What are the basic properties of the compound? Can it be synthesized efficiently? |

| Preclinical Research | In vitro and in vivo studies | Does the compound have biological activity? Is it safe in animal models? |

| Development | Process scale-up and formulation | Can the compound be produced in large quantities? How can it be delivered effectively? |

| Clinical Trials (if applicable) | Human studies | Is the compound safe and effective in humans? |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 2-methyl-2-(pyrrolidin-1-yl)propanenitrile in laboratory settings?

- Synthesis : The compound is typically synthesized via alkylation reactions. For example, analogs like 2-(3-chlorophenyl)propanenitrile are prepared by reacting acetonitrile derivatives with NaH and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF), followed by quenching with NH₄Cl and purification via column chromatography .

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios of NaH/MeI are critical for minimizing side products like over-alkylated derivatives. Yield improvements (>75%) are achieved by controlled addition of reagents .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the pyrrolidine ring (δ ~1.8–3.5 ppm for protons; δ ~25–50 ppm for carbons) and nitrile group (δ ~120 ppm for carbon) are diagnostic .

- FT-IR : A sharp absorption band at ~2240 cm⁻¹ confirms the nitrile (-CN) group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use spark-free tools, grounded equipment, and fume hoods.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers away from oxidizers at 2–8°C .

Advanced Research Questions

Q. How do solvent polarity and crystallization conditions influence polymorph formation of this compound?

- Polymorph Screening : Solvents like ethanol, acetonitrile, and dichloromethane yield distinct crystal habits. Ethanol favors needle-like crystals, while acetonitrile produces prismatic forms .

- X-ray Diffraction : Single-crystal studies (e.g., using SHELXTL) reveal intermolecular interactions (e.g., C-H···N) stabilizing specific polymorphs. Data-to-parameter ratios >13:1 ensure refinement reliability .

Q. What methodological challenges arise in correlating structural modifications of this compound with kinase inhibition (e.g., LRRK2 or PI3K/mTOR)?

- SAR Challenges :

- Steric Effects : The pyrrolidine ring’s rigidity limits binding to kinase active sites. Methyl substitution at the nitrile-bearing carbon enhances selectivity but reduces solubility .

- Data Contradictions : Discrepancies in IC₅₀ values (e.g., Ki = 0.7 nM for LRRK2 vs. >100 nM for off-target kinases) require validation via orthogonal assays (e.g., thermal shift and cellular viability) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Tools :

- LogP Prediction : Experimental LogP = 1.71 (via shake-flask method) aligns with computed values (ChemAxon), guiding solubility optimization .

- Docking Studies : AutoDock Vina simulations with LRRK2 (PDB: 9BR4) identify hydrophobic interactions between the pyrrolidine ring and Leu1947/Val1898 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.